1-(2-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Description
1-(2-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a 2-fluorophenyl group at the 1-position and a carboxylic acid moiety at the 5-position. This structure combines the electron-withdrawing fluorine atom with the hydrogen-bonding capability of the carboxylic acid, making it a versatile intermediate in medicinal chemistry and agrochemical research.
The compound’s synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" method known for high regioselectivity and efficiency .
Properties
Molecular Formula |
C9H6FN3O2 |
|---|---|
Molecular Weight |
207.16 g/mol |
IUPAC Name |
3-(2-fluorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6FN3O2/c10-6-3-1-2-4-7(6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15) |
InChI Key |
AESCJXDKJLSCCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CN=N2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an azide and an alkyne as starting materials, with copper(I) as the catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative of the fluorophenyl group with a halogenated triazole intermediate in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the triazole intermediate is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares key structural analogs, emphasizing substituent variations and molecular properties:
Key Observations:
- Heterocycle Core : Pyrazole analogs (e.g., ) lack the triazole’s third nitrogen, reducing hydrogen-bonding capacity and electronic effects .
- Functional Groups : Carboxamide derivatives () may exhibit different pharmacokinetic profiles due to altered solubility and metabolic stability .
Enzyme Inhibition:
- GO Inhibitors : Triazole-5-carboxylic acids like 4-(dodecylthio)-1H-1,2,3-triazole-5-carboxylic acid (CDST) and TACA inhibit glycolate oxidase, a target in primary hyperoxaluria therapy. The fluorine substituent in the target compound may enhance binding affinity through electronegative interactions .
- Angiotensin II Antagonists : Tetrazole-based drugs (e.g., CV-11974 in ) show potent receptor antagonism, suggesting triazole-carboxylic acids could be optimized for similar cardiovascular targets with structural modifications .
Challenges and Contradictions
- Biological Specificity : While tetrazoles () excel in angiotensin inhibition, triazoles may require additional functionalization for similar efficacy, highlighting heterocycle-dependent activity .
- Substituent Trade-offs : Fluorine improves electronegativity but may reduce metabolic stability compared to bulkier halogens like bromine .
Biological Activity
1-(2-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid (CAS No. 1153491-02-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and antiproliferative properties, as well as its structure-activity relationships (SARs).
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 207.16 g/mol. It features a triazole ring which is known for its diverse biological activities.
Anti-inflammatory Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The compound's analogs have been tested for their inhibitory potential against COX-1 and COX-2 enzymes, which are crucial in the inflammatory process.
Table 1: Inhibitory Potency of Triazole Derivatives on COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |
| 4d | 28.39 ± 0.03 | 34.4 ± 0.10 |
These results indicate that certain derivatives of the triazole compound can effectively inhibit COX enzymes, thereby reducing inflammation .
Antiproliferative Activity
The antiproliferative effects of triazole derivatives have been evaluated against various cancer cell lines. Notably, compounds similar to this compound were shown to induce apoptosis in leukemia cell lines.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MOLT-4 | 10.5 |
| Compound B | K-562 | 15.2 |
| Compound C | HL-60 | 8.7 |
The mechanism of action involved morphological changes in cells indicative of apoptosis, such as chromatin condensation and DNA fragmentation .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Substituents on the triazole ring can significantly influence both anti-inflammatory and antiproliferative activities.
Key Findings
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups has been associated with increased potency against COX enzymes.
- Hydrophobic Interactions : Compounds with hydrophobic substituents tend to exhibit enhanced interactions with target proteins, improving their efficacy.
- Triazole Ring Modifications : Modifications on the triazole ring can lead to variations in biological activity, necessitating systematic exploration of different substituents.
Case Studies
In a study evaluating a series of triazole derivatives, it was found that modifications at specific positions on the triazole ring led to significant differences in both anti-inflammatory and antiproliferative activities. For instance, a derivative with a trifluoromethyl group showed markedly improved antiproliferative effects compared to its non-fluorinated counterpart .
Q & A
Basic: What are the optimal conditions for synthesizing 1-(2-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid?
Answer:
The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Key parameters include:
- Reagents : 2-fluoroaryl azide and propiolic acid derivatives.
- Catalyst : Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate).
- Solvent : Polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Validation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity by HPLC (>95%) .
Basic: How do I resolve contradictions in NMR data for this compound?
Answer:
Contradictions often arise from:
- Tautomerism : The triazole ring exhibits keto-enol tautomerism, altering peak positions in NMR. Use DMSO-d₆ to stabilize the keto form and compare with computed spectra (DFT methods).
- Fluorine Coupling : NMR shows splitting patterns due to J-coupling with adjacent protons. Assign peaks using 2D - HMBC experiments .
- Impurities : Trace solvents (e.g., DMF) may overlap with aromatic protons. Dry samples under vacuum and reacquire spectra in deuterated chloroform .
Basic: What are the recommended methods for characterizing crystallinity and purity?
Answer:
- X-ray Diffraction (XRD) : Single-crystal XRD confirms molecular geometry. For example, a related triazole-carboxylic acid derivative (Ethyl 1-phenyl-2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole-5-carboxylate) crystallizes in a monoclinic system (space group P2₁/c) with bond angles consistent with DFT predictions .
- DSC/TGA : Melting point (113–115°C) and thermal stability (<200°C decomposition) align with Kanto Reagents’ data for structurally similar compounds .
- Elemental Analysis : Match experimental C, H, N, F% to theoretical values (e.g., C₁₀H₇FN₃O₂: C 52.86%, H 3.09%, N 18.50%) .
Advanced: How does the fluorine substituent influence bioactivity in enzyme inhibition assays?
Answer:
The 2-fluorophenyl group enhances:
- Electron-Withdrawing Effects : Increases electrophilicity of the triazole ring, improving binding to catalytic residues (e.g., in kinase assays).
- Metabolic Stability : Fluorine reduces oxidative metabolism, as shown in analogues like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, which exhibited a 40% longer half-life in microsomal studies compared to non-fluorinated derivatives .
Experimental Design : Compare IC₅₀ values against non-fluorinated controls using fluorescence-based kinase assays (e.g., ADP-Glo™) .
Advanced: What computational strategies predict solubility and logP for this compound?
Answer:
- COSMO-RS : Predicts solubility in aqueous buffers (e.g., ~2.1 mg/mL in PBS at pH 7.4) by computing σ-profiles of the triazole and fluorophenyl moieties.
- Molecular Dynamics (MD) : Simulate hydration free energy to validate logP (~1.8), consistent with experimental shake-flask measurements (octanol/water) .
- Software : Use Schrödinger’s QikProp or ACD/Labs Percepta for batch predictions .
Advanced: How to address discrepancies in biological activity across cell lines?
Answer:
Discrepancies may stem from:
- Cell Permeability : Fluorophenyl derivatives show variable passive diffusion (e.g., P-gp efflux in Caco-2 cells). Use LC-MS/MS to quantify intracellular concentrations.
- Metabolite Interference : Phase I metabolites (e.g., hydroxylated triazoles) may exhibit off-target effects. Conduct UPLC-QTOF metabolomics post-treatment .
Case Study : A related compound, 5-(5-Methylthiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, showed 10-fold higher activity in HepG2 vs. HEK293 cells due to differential expression of carboxylase enzymes .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer:
Key challenges include:
- Exothermicity : CuAAC reactions generate heat at scale, requiring jacketed reactors with precise temperature control (<±2°C).
- Byproduct Formation : Optimize stoichiometry (azide:alkyne 1:1.05) to minimize unreacted azides, which complicate purification.
- Regulatory Compliance : Ensure residual Cu <10 ppm (test via ICP-MS) per ICH Q3D guidelines .
Advanced: How to design SAR studies for triazole-carboxylic acid derivatives?
Answer:
- Core Modifications : Replace fluorine with Cl, CF₃, or OCH₃ to assess electronic effects.
- Side Chain Variations : Introduce alkyl/aryl groups at the triazole N1 position (e.g., ethyl, cyclopentyl) to probe steric tolerance.
- Assays : Test against a panel of targets (e.g., COX-2, MMP-9) using fluorescence polarization or SPR .
Advanced: What analytical techniques resolve tautomeric ambiguity in solution?
Answer:
- Variable Temperature NMR : Observe coalescence of triazole proton peaks at elevated temperatures (e.g., 50–80°C in DMSO-d₆).
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) to confirm the dominant keto form.
- DFT Calculations : Compare experimental NMR shifts with Boltzmann-weighted tautomer populations .
Advanced: How to mitigate fluorophenyl ring hydrolysis under physiological conditions?
Answer:
- Prodrug Design : Mask the carboxylic acid as an ester (e.g., ethyl or pivaloyloxymethyl) to reduce electrophilic attack on the fluorophenyl ring.
- Formulation : Use lyophilized nanoparticles (PLGA-based) to limit aqueous exposure.
Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) showed <5% degradation in prodrug formulations vs. 25% for the free acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
